molecular formula C9H11NO3 B15190508 (4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid CAS No. 220964-73-8

(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid

Cat. No.: B15190508
CAS No.: 220964-73-8
M. Wt: 181.19 g/mol
InChI Key: STZOZPPVGWNSMC-QMMMGPOBSA-N
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Description

(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid is an organic compound characterized by a hydroxy group attached to a butanoic acid chain, which is further connected to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid can be achieved through several methods. One common approach involves the use of a pyridine derivative as a starting material, which undergoes a series of reactions including hydrolysis, oxidation, and esterification to form the desired product. The reaction conditions typically involve the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or sodium hydroxide to facilitate the reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method can improve yield and reduce production time. Additionally, the use of advanced catalysts and optimized reaction conditions can further enhance the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydroxy group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to facilitate substitution reactions.

Major Products

    Oxidation: The major products can include pyridine-3-carboxylic acid derivatives.

    Reduction: The major products can include pyridine-3-ylbutanol derivatives.

    Substitution: The major products can include halogenated or aminated pyridine derivatives.

Scientific Research Applications

(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

    Biology: It may serve as a precursor for the synthesis of biologically active compounds.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the pyridine ring can interact with enzymes and receptors, modulating their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Similar structure but lacks the hydroxy and butanoic acid groups.

    4-hydroxy-4-phenylbutanoic acid: Similar structure but with a phenyl ring instead of a pyridine ring.

    4-hydroxy-4-methylbutanoic acid: Similar structure but with a methyl group instead of a pyridine ring.

Uniqueness

(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid is unique due to the presence of both a hydroxy group and a pyridine ring, which can confer distinct chemical and biological properties

Properties

CAS No.

220964-73-8

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(4S)-4-hydroxy-4-pyridin-3-ylbutanoic acid

InChI

InChI=1S/C9H11NO3/c11-8(3-4-9(12)13)7-2-1-5-10-6-7/h1-2,5-6,8,11H,3-4H2,(H,12,13)/t8-/m0/s1

InChI Key

STZOZPPVGWNSMC-QMMMGPOBSA-N

Isomeric SMILES

C1=CC(=CN=C1)[C@H](CCC(=O)O)O

Canonical SMILES

C1=CC(=CN=C1)C(CCC(=O)O)O

Origin of Product

United States

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